(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine
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Overview
Description
(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine is a chemical compound with the molecular formula C11H14F3N and a molecular weight of 217.23 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a butan-2-yl group attached to a trifluorophenylmethyl amine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine typically involves the reaction of butan-2-amine with 3,4,5-trifluorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine
- (Butan-2-yl)[(2,4,6-trifluorophenyl)methyl]amine
- (Butan-2-yl)[(3,5-difluorophenyl)methyl]amine
Uniqueness
This compound is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly affects its chemical and biological properties. This trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C11H14F3N |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-[(3,4,5-trifluorophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-3-7(2)15-6-8-4-9(12)11(14)10(13)5-8/h4-5,7,15H,3,6H2,1-2H3 |
InChI Key |
LDLPUQWLLVCBKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
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